Guanylthiourea Exhibits Over 13-Fold Higher Tyrosinase Inhibitory Potency Compared to Guanidine Thiocyanate
In a direct head-to-head comparison of four guanidine compounds, guanylthiourea (GT) demonstrated an IC50 of 0.23 mM for diphenolase activity of tyrosinase, which is 14.1-fold more potent than guanidine thiocyanate (GTC; IC50 = 3.24 mM) and 17.3-fold more potent than phenylguanidine (PG; IC50 = 3.97 mM) [1]. For monophenolase activity, GT (IC50 = 0.27 mM) was 13.1-fold more potent than GTC (IC50 = 3.53 mM) and 24.7-fold more potent than PG (IC50 = 6.68 mM) [1].
| Evidence Dimension | Tyrosinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.23 mM (diphenolase); 0.27 mM (monophenolase) |
| Comparator Or Baseline | Guanidine thiocyanate: 3.24 mM (diphenolase), 3.53 mM (monophenolase); Phenylguanidine: 3.97 mM (diphenolase), 6.68 mM (monophenolase) |
| Quantified Difference | GT is 14.1-fold (diphenolase) and 13.1-fold (monophenolase) more potent than GTC; 17.3-fold (diphenolase) and 24.7-fold (monophenolase) more potent than PG |
| Conditions | Mushroom tyrosinase inhibition assay in vitro |
Why This Matters
Superior tyrosinase inhibition at lower concentrations translates to potentially higher efficacy and cost-effectiveness in cosmeceutical and dermatological research applications.
- [1] Wang YX, Su WC, Wang Q, et al. Antityrosinase and antioxidant activities of guanidine compounds and effect of guanylthiourea on melanogenesis. Process Biochem. 2019;85:84-96. View Source
